N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine
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Overview
Description
N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine is an organic compound that features a complex structure with a combination of aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The attachment of a cyclopropylmethyl group to the nitrogen atom.
Reductive Amination: The formation of the final amine structure through reductive amination of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-2-nitrophenyl)methyl]-N-methylpropan-1-amine
- N-[(5-chloro-2-nitrophenyl)methyl]-N-ethylpropan-1-amine
- N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)butan-1-amine
Uniqueness
N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(5-chloro-2-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-7-16(9-11-3-4-11)10-12-8-13(15)5-6-14(12)17(18)19/h5-6,8,11H,2-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWGDOHOHLCUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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